4-Chloro-6-hydroxyquinoline

Lipophilicity ADME Medicinal Chemistry

4-Chloro-6-hydroxyquinoline (CAS 148018-29-5), also named 4-chloroquinolin-6-ol, is a heterocyclic aromatic compound from the quinoline family with a chlorine atom at the 4-position and a hydroxyl group at the 6-position. It possesses a molecular weight of 179.60 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 33.1 Ų.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 148018-29-5
Cat. No. B129154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-hydroxyquinoline
CAS148018-29-5
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1O)Cl
InChIInChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H
InChIKeyQXNPFPJBKLAQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-hydroxyquinoline (CAS 148018-29-5): A Regiospecific Chlorohydroxyquinoline Building Block for Medicinal Chemistry and Cross-Coupling


4-Chloro-6-hydroxyquinoline (CAS 148018-29-5), also named 4-chloroquinolin-6-ol, is a heterocyclic aromatic compound from the quinoline family with a chlorine atom at the 4-position and a hydroxyl group at the 6-position. It possesses a molecular weight of 179.60 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 33.1 Ų [1]. Unlike the more extensively studied 8-hydroxyquinoline isomer or the parent 6-hydroxyquinoline, this compound exhibits a unique substitution pattern that provides differentiated physicochemical and synthetic utility profiles, making it a valuable intermediate in the synthesis of GSNOR inhibitors and other pharmacologically active quinoline derivatives [2].

Why 4-Chloro-6-hydroxyquinoline Cannot Be Replaced by Generic Hydroxyquinoline or Chloroquinoline Analogs


Generic substitution within the chlorohydroxyquinoline family is not viable because subtle changes in halogen and hydroxyl positioning profoundly alter lipophilicity, hydrogen-bonding capacity, and chemical reactivity, which in turn govern biological target engagement and synthetic utility. For example, while 6-hydroxyquinoline (CAS 580-16-5) has a pKa of ~5.15 and 8.90 and a logP of ~1.94, the introduction of a chlorine substituent at the 4-position (as in the target compound) increases logP to approximately 2.5, enhancing membrane permeability [1][2]. The presence of the 4-chloro substituent also enables site-selective palladium-catalyzed cross-coupling reactions that are not possible with the 5-chloro or 7-chloro regioisomers [3]. Furthermore, the hydroxyl group at the 6-position provides a handle for O-alkylation or esterification that is absent in 4-chloroquinoline (CAS 611-35-8), making this compound a uniquely dual-functional building block [4].

Quantitative Differentiation Evidence for 4-Chloro-6-hydroxyquinoline vs. Closest Analogs


Lipophilicity Shift: XLogP3 = 2.5 vs. 6-Hydroxyquinoline (LogP ~1.94) and 4-Chloro-6-methoxyquinoline (LogP 2.87)

The target compound 4-chloro-6-hydroxyquinoline has a computed XLogP3 of 2.5, which is 0.56 log units higher than the parent 6-hydroxyquinoline (~1.94), reflecting the lipophilicity-enhancing effect of the 4-chloro substituent [1][2]. In comparison, the 6-methoxy analog (4-chloro-6-methoxyquinoline, CAS 4295-04-9) has an ACD/LogP of 2.87, which is 0.37 log units higher than the target compound, indicating that the hydroxyl group confers moderately lower lipophilicity and introduces a hydrogen-bond donor absent in the ether analog .

Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bond Donor Capacity: HBD = 1 vs. 4-Chloroquinoline (HBD = 0) and 4-Chloro-6-methoxyquinoline (HBD = 0)

The target compound possesses one hydrogen-bond donor (phenolic OH at the 6-position), as confirmed by PubChem computed properties [1]. In contrast, both 4-chloroquinoline (CAS 611-35-8) and 4-chloro-6-methoxyquinoline (CAS 4295-04-9) have zero H-bond donors [2]. This single HBD enables the target compound to engage in specific hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, metal coordination sites) that are inaccessible to the non-hydroxylated or methoxy-protected analogs, while still maintaining lower polarity than 6-hydroxyquinoline which also has one HBD but lacks the chlorine substituent.

Hydrogen Bonding Drug Design Molecular Recognition

Patent-Validated Synthetic Utility: GSNOR Inhibitor Intermediate

The compound 4-chloroquinolin-6-ol serves as a key synthetic intermediate in the preparation of 2-(4-(2H-tetrazol-5-yl)phenyl)-4-chloroquinolin-6-ol, a potent GSNOR inhibitor disclosed in patent US20130178499 (N30 Pharmaceuticals) [1]. The patent specifically claims the 4-chloro-6-hydroxyquinoline scaffold as a critical substructure, demonstrating that the 4-chloro substituent is required for GSNOR inhibitory activity in this series. In contrast, the regioisomeric 5-chloro-6-hydroxyquinoline (produced enzymatically as described by Xu et al., 2016) is not claimed in the GSNOR patent space [2], indicating a regiospecific structure-activity requirement that cannot be met by other chlorohydroxyquinoline isomers.

GSNOR Inhibition Nitric Oxide Signaling Patent Evidence

Commercial Purity Specifications: ≥97% (HPLC) vs. Generic Chlorohydroxyquinoline Mixtures

Commercially available 4-chloro-6-hydroxyquinoline from reputable suppliers such as Fluorochem (Product Code F223510) is offered with defined purity specifications (typically 95–97% by HPLC) and supporting analytical documentation including NMR and MS characterization . This stands in contrast to industrial-grade chlorohydroxyquinoline mixtures (e.g., Halquinol), which are composed of variable ratios of 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline and are marketed with content specifications (e.g., 60% w/v) rather than single-entity purity . For research and pharmaceutical intermediate applications requiring regioisomeric and chemical purity, the target compound provides a defined, analytically confirmed single entity.

Purity Quality Control Procurement

Optimal Research and Procurement Scenarios for 4-Chloro-6-hydroxyquinoline


GSNOR-Targeted Drug Discovery Programs

Research teams developing S-nitrosoglutathione reductase (GSNOR) inhibitors for cardiovascular, respiratory, or inflammatory indications should prioritize 4-chloro-6-hydroxyquinoline as the core scaffold. Patent US20130178499 explicitly claims derivatives bearing the 4-chloroquinolin-6-ol substructure, validating this specific regioisomer for GSNOR modulation [1]. The dual functionality (4-Cl for cross-coupling diversification; 6-OH for H-bonding or further derivatization) enables rapid SAR exploration around the validated pharmacophore.

Parallel Synthesis and Library Construction via Site-Selective Cross-Coupling

Medicinal chemistry groups constructing quinoline-focused compound libraries benefit from the 4-chloro substituent's demonstrated compatibility with nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. Unlike 2-chloroquinoline derivatives which show inhibitory effects toward (dppf)nickel catalyst systems, the 4-chloro position on the quinoline ring permits efficient cross-coupling, enabling parallel diversification at the 4-position while retaining the 6-hydroxy group for subsequent orthogonal modifications.

Physicochemical Property Optimization in Lead Series

When optimizing lead compounds requiring balanced lipophilicity (LogP ~2.5) combined with a single hydrogen-bond donor motif, 4-chloro-6-hydroxyquinoline occupies a unique property space among commercially available chlorohydroxyquinolines. Its XLogP3 of 2.5 places it between the more hydrophilic 6-hydroxyquinoline (~1.94) and the more lipophilic 4-chloro-6-methoxyquinoline (2.87), while its single HBD distinguishes it from both 4-chloroquinoline (HBD=0) and 8-hydroxyquinoline which acts as a bidentate metal chelator [3].

Analytical Reference Standard and Method Development

For quality control laboratories and analytical method developers, the availability of 4-chloro-6-hydroxyquinoline at ≥97% purity with full characterization data (NMR, HPLC, GC) makes it suitable as a reference standard for HPLC method validation, impurity profiling, and identification of chlorohydroxyquinoline-related substances in pharmaceutical development .

Quote Request

Request a Quote for 4-Chloro-6-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.